molecular formula C11H19NO4 B1379050 Tert-butyl 2-formyl-4-methoxypyrrolidine-1-carboxylate CAS No. 1803584-88-4

Tert-butyl 2-formyl-4-methoxypyrrolidine-1-carboxylate

Cat. No. B1379050
CAS RN: 1803584-88-4
M. Wt: 229.27 g/mol
InChI Key: XAIXKICCDVTSDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-formyl-4-methoxypyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H19NO4 . It has a molecular weight of 229.28 . The compound is typically stored at 4°C and is in liquid form .


Molecular Structure Analysis

The InChI code for Tert-butyl 2-formyl-4-methoxypyrrolidine-1-carboxylate is 1S/C11H19NO4/c1-11(2,3)16-10(14)12-6-9(15-4)5-8(12)7-13/h7-9H,5-6H2,1-4H3/t8-,9+/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model for further analysis.


Physical And Chemical Properties Analysis

Tert-butyl 2-formyl-4-methoxypyrrolidine-1-carboxylate is a liquid at room temperature . Its exact boiling point is not specified in the search results.

Scientific Research Applications

Synthesis of Spiro Compounds

Tert-butyl 2-formyl-4-methoxypyrrolidine-1-carboxylate: is used in the synthesis of spiro compounds, which are a significant class of organic compounds due to their presence in numerous biologically active natural products and pharmaceuticals . The compound serves as a building block for creating complex molecular structures with potential therapeutic applications.

Crystallography and Structural Analysis

The compound is also valuable in crystallography for determining the structure of more complex molecules. By incorporating it into larger molecules, researchers can study the crystal structure and understand the molecular conformation, which is crucial for drug design and material science .

Organic Synthesis Intermediates

In organic synthesis, Tert-butyl 2-formyl-4-methoxypyrrolidine-1-carboxylate acts as an intermediate for the preparation of various organic compounds. Its reactive formyl group makes it a versatile precursor for the synthesis of amides, sulphonamides, and other derivatives .

Precursor to Biologically Active Molecules

This compound is a precursor to biologically active molecules, including natural products like Indiacen A and Indiacen B. These molecules have shown a range of activities, such as anticancer, anti-inflammatory, and analgesic properties .

Synthesis of Heterocyclic Compounds

It is instrumental in the synthesis of heterocyclic compounds, which are the core structures for many drugs. The methoxypyrrolidine ring provides a scaffold that can be further functionalized to create diverse pharmacologically active heterocycles .

Medicinal Chemistry Research

Lastly, in medicinal chemistry, researchers utilize Tert-butyl 2-formyl-4-methoxypyrrolidine-1-carboxylate for the design and development of new drugs. Its structural features allow for the creation of novel compounds with potential as therapeutic agents .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with the compound are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Action Environment

The action, efficacy, and stability of Tert-butyl 2-formyl-4-methoxypyrrolidine-1-carboxylate can be influenced by various environmental factors. These may include pH, temperature, presence of other compounds, and specific conditions within the biological system where the compound is applied .

properties

IUPAC Name

tert-butyl 2-formyl-4-methoxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-6-9(15-4)5-8(12)7-13/h7-9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIXKICCDVTSDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-formyl-4-methoxypyrrolidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 2-formyl-4-methoxypyrrolidine-1-carboxylate
Reactant of Route 2
Tert-butyl 2-formyl-4-methoxypyrrolidine-1-carboxylate
Reactant of Route 3
Tert-butyl 2-formyl-4-methoxypyrrolidine-1-carboxylate
Reactant of Route 4
Tert-butyl 2-formyl-4-methoxypyrrolidine-1-carboxylate
Reactant of Route 5
Tert-butyl 2-formyl-4-methoxypyrrolidine-1-carboxylate
Reactant of Route 6
Tert-butyl 2-formyl-4-methoxypyrrolidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.